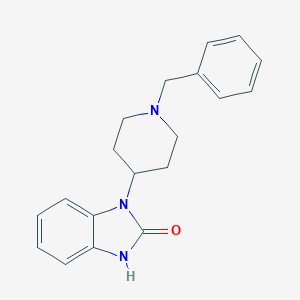

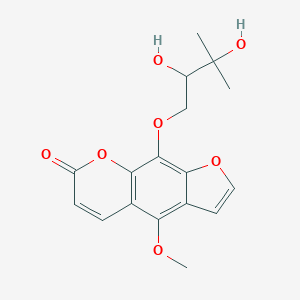

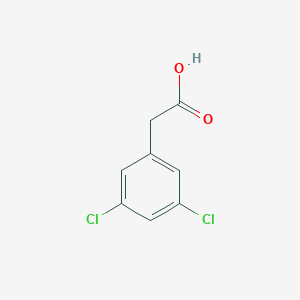

1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen

Molecular Electronic Devices

A molecule with a nitroamine redox center, similar in structure to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, has been used in self-assembled monolayers in electronic devices. These devices exhibited significant negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in electronic switching and memory devices (Chen, Reed, Rawlett, & Tour, 1999).

Crystal Structure Analysis

The crystal structure of compounds structurally related to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, such as 2-(2'-Carbomethoxy-4'-nitrophenoxy)-1,3,5-trichlorobenzene, has been analyzed using X-ray diffraction. These studies provide insights into the conformational behavior of these molecules, which is partly determined by steric effects and the conjugation between nitro-substituted rings and ether oxygen atoms (E. Griffith, W. Chandler, & B. Robertson, 1972).

Synthesis of Heterocyclic Compounds

Compounds with structural similarities to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene have been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of substituted methyl o-nitrophenyl sulfides has been reported, which could have implications in the development of new chemical entities (K. Dudová, František Částek, V. Macháček, & P. Šimůnek, 2002).

Anion Recognition and Self-Assembly

A compound named 5,11,17,23-tetranitrothiacalix[4]arene, modified to include ureido moieties similar to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, has been studied for its ability to form inclusion complexes and anion recognition. This demonstrates the potential of such compounds in the development of new materials for chemical sensing and molecular recognition (M. Mačková, M. Himl, J. Budka, et al., 2013).

Antibacterial Studies

Similar bisthiourea compounds have been synthesized and characterized for their antibacterial activity. These studies highlight the potential of such compounds in the development of new antibacterial agents (Nur Illane Mohamad Halim, K. Kassim, Adibatul Husna Fadzil, & B. Yamin, 2012).

Catalysis

A copper-based metal-organic framework, incorporating a nitro-substituted compound similar to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, has been shown to be an effective catalyst for the enamination of β-ketoesters. This highlights potential applications in catalysis and organic synthesis (Ying Zhao, D. Deng, Lufang Ma, et al., 2013).

Safety And Hazards

Eigenschaften

CAS-Nummer |

65671-10-5 |

|---|---|

Produktname |

1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene |

Molekularformel |

C12H15N3O4S2 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

methyl N-[(2-nitro-5-propylsulfanylphenyl)carbamothioyl]carbamate |

InChI |

InChI=1S/C12H15N3O4S2/c1-3-6-21-8-4-5-10(15(17)18)9(7-8)13-11(20)14-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,16,20) |

InChI-Schlüssel |

XOKQRYVGWCLDAO-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC |

Kanonische SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)